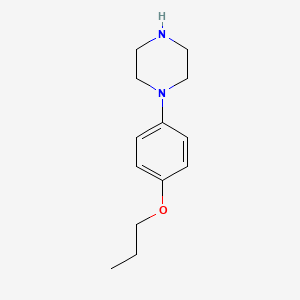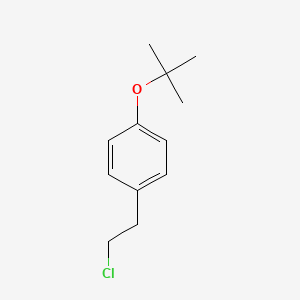
1-tert-Butoxy-4-(2-chloroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butoxy-4-(2-chloroethyl)benzene is an organic compound with the molecular formula C12H17ClO It is characterized by a benzene ring substituted with a tert-butoxy group and a 2-chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-4-(2-chloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butoxy-4-bromobenzene with 2-chloroethyl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the two reactants .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 1-tert-Butoxy-4-(2-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 1-tert-butoxy-4-(2-hydroxyethyl)benzene.
Oxidation: Oxidation of the tert-butoxy group can produce 1-tert-butoxy-4-(2-chloroacetyl)benzene.
科学研究应用
1-tert-Butoxy-4-(2-chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether cleavage.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-tert-Butoxy-4-(2-chloroethyl)benzene exerts its effects involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The tert-butoxy group can stabilize intermediates through electron-donating effects, facilitating various chemical transformations .
相似化合物的比较
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the 2-chloroethyl group.
1-tert-Butoxy-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-tert-Butoxy-4-(2-hydroxyethyl)benzene: Similar structure but with a hydroxy group instead of a chloro group.
属性
CAS 编号 |
162516-41-8 |
|---|---|
分子式 |
C12H17ClO |
分子量 |
212.71 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3 |
InChI 键 |
SEUTWXVPPYCPOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)
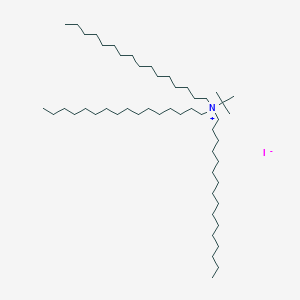


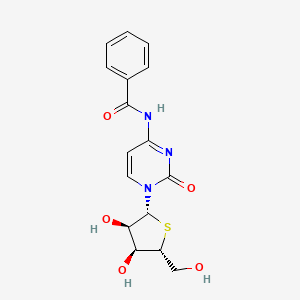
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)


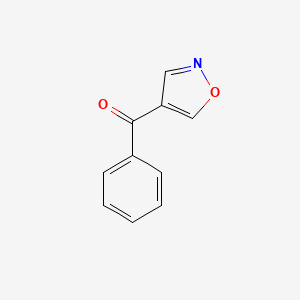
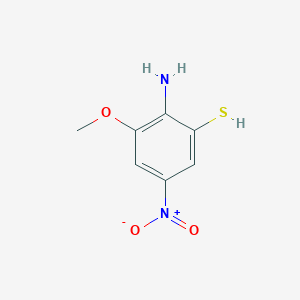
![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)

